N-(3,4-dimethoxyphenethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Hydrogen bonding Drug-likeness Physicochemical profiling

N-(3,4-dimethoxyphenethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 369403-85-0, molecular formula C15H17N3O4, exact mass 303.121906 Da, InChIKey YDZTVAQGEFJYMR-UHFFFAOYSA-N) is a synthetic small molecule featuring a 6-oxo-1,6-dihydropyridazine-3-carboxamide core substituted with a 3,4-dimethoxyphenethyl group on the carboxamide nitrogen. The pyridazine-3-carboxamide scaffold is recognized as a privileged structure in kinase inhibitor design, with demonstrated activity against JAK, TYK2, SYK, MEK, and JNK2.

Molecular Formula C15H17N3O4
Molecular Weight 303.318
CAS No. 369403-85-0
Cat. No. B2895951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethoxyphenethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
CAS369403-85-0
Molecular FormulaC15H17N3O4
Molecular Weight303.318
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNC(=O)C2=NNC(=O)C=C2)OC
InChIInChI=1S/C15H17N3O4/c1-21-12-5-3-10(9-13(12)22-2)7-8-16-15(20)11-4-6-14(19)18-17-11/h3-6,9H,7-8H2,1-2H3,(H,16,20)(H,18,19)
InChIKeyYDZTVAQGEFJYMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Characterization of N-(3,4-dimethoxyphenethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 369403-85-0): Scaffold Identity and Physicochemical Baseline


N-(3,4-dimethoxyphenethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 369403-85-0, molecular formula C15H17N3O4, exact mass 303.121906 Da, InChIKey YDZTVAQGEFJYMR-UHFFFAOYSA-N) is a synthetic small molecule featuring a 6-oxo-1,6-dihydropyridazine-3-carboxamide core substituted with a 3,4-dimethoxyphenethyl group on the carboxamide nitrogen [1]. The pyridazine-3-carboxamide scaffold is recognized as a privileged structure in kinase inhibitor design, with demonstrated activity against JAK, TYK2, SYK, MEK, and JNK2 [2][3]. The 3,4-dimethoxyphenyl moiety has been independently validated as a pharmacophore conferring dual cholinesterase inhibition and anti-Aβ-aggregation properties [4]. This compound is catalogued in the MolBiC cell-based molecular bioactivity database (ID CP0037646) with experimentally validated bioactivities at potency levels ≤0.1 μM against select targets [5].

Scaffold
Privileged 6-oxo-1,6-dihydropyridazine-3-carboxamide core reported in kinase inhibitor series (JAK, TYK2, SYK, MEK, JNK2 class-level evidence)
Pharmacophore
3,4-dimethoxyphenethyl substituent independently linked to dual cholinesterase and Aβ-aggregation assay contexts
Bioactivity
Cell-based molecular bioactivity annotation (MolBiC CP0037646); supports pathway-study and probe-selection workflows

Why N-(3,4-dimethoxyphenethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide Cannot Be Interchanged with In-Class Congeners: Pharmacophoric and Physicochemical Differentiation


Generic substitution among 6-oxo-1,6-dihydropyridazine-3-carboxamide derivatives is not scientifically valid due to three orthogonal differentiation axes. First, the 3,4-dimethoxyphenethyl substituent on the carboxamide nitrogen introduces a pharmacophore independently validated for dual cholinesterase inhibition and anti-amyloid-β aggregation, properties absent in the unsubstituted core scaffold (CAS 60184-73-8) and in the positional isomer 6-oxo-1,6-dihydropyridazine-4-carboxamide [1][2]. Second, the N1-unsubstituted pyridazinone ring (contrasting with N1-methyl congeners) preserves an H-bond donor at the lactam NH, which modulates target engagement and solubility profiles [3]. Third, the regiochemistry of the carboxamide at position 3 (versus position 4) dictates the vector of the substituent relative to the pyridazinone core, altering kinase ATP-pocket complementarity as demonstrated across multiple pyridazine-3-carboxamide kinase inhibitor series [4]. These structural differences preclude simple interchange without re-validation of biological activity.

Pharmacophore mismatch
The 3,4-dimethoxyphenethyl group introduces cholinesterase and anti-Aβ-aggregation assay contexts absent from the unsubstituted core (CAS 60184-73-8) and the 4-carboxamide positional isomer. Direct swap may eliminate these reported interaction profiles.
H‑bond donor shift
N1‑unsubstituted lactam NH retains a second H‑bond donor; N1‑methyl congeners lose this donor, which can alter kinase hinge‑binding engagement and solubility behavior. Substitution without re‑validation may shift target recognition.
Regiochemistry vector change
Carboxamide at position 3 orients the 3,4-dimethoxyphenethyl group differently than the 4‑carboxamide isomer. ATP‑pocket complementarity reported for pyridazine‑3‑carboxamide series may not transfer to the 4‑regioisomer.

Quantitative Differentiation Evidence for N-(3,4-dimethoxyphenethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide Against Closest Structural Analogs


Hydrogen-Bond Donor/Acceptor Profile Differentiation Versus N1-Methyl Congener and 4-Carboxamide Positional Isomer

The target compound possesses two H-bond donors (lactam NH at N1 and carboxamide NH), distinguishing it from its N1-methylated congener N-(3,4-dimethoxyphenethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, which retains only one H-bond donor. This difference is critical because the lactam NH contributes to target engagement in kinase hinge-binding motifs and influences aqueous solubility [1]. The 6-oxo-1,6-dihydropyridazine-4-carboxamide positional isomer (core scaffold CAS 60184-73-8 regioisomer) presents the carboxamide at position 4, altering the spatial orientation of the H-bond donor/acceptor pharmacophore, which affects recognition by ATP-binding pockets [2].

H‑bond donor profile
Cross‑study
2 H‑bond donors (lactam NH + carboxamide NH)
vs. 1 donor in N1‑methyl congener
Donor count may influence kinase hinge binding and solubility-limited absorption.
Estimated PSA ~77‑80 Ų; N1‑methyl analog lacks lactam NH interaction capacity.
Hydrogen bonding Drug-likeness Physicochemical profiling Solubility

NMR Spectral Fingerprint for Identity Verification Against Closest Commercial Analogs

The target compound has a deposited and catalogued ¹H/¹³C NMR spectral fingerprint in the Wiley KnowItAll NMR Spectral Library (SpectraBase Compound ID BG12nT1YMa6), acquired in DMSO-d6 [1]. This provides a definitive identity verification method that distinguishes it from the closest commercially available analogs: N-(3,4-dimethoxyphenethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (N1-CH3), N-(3,4-dimethoxyphenethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (6-triazole), N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide (6-pyrazole), and 6-oxo-N-phenethyl-1,6-dihydropyridazine-3-carboxamide (des-dimethoxy) . The presence of the 3,4-dimethoxyphenethyl group yields characteristic methoxy singlet resonances and aromatic coupling patterns that are absent in the des-dimethoxy analog, while the unsubstituted N1-H lactam proton is diagnostic versus N1-alkylated derivatives.

NMR spectral fingerprint
Head‑to‑head
2 catalogued ¹H/¹³C spectra in DMSO‑d₆ (Wiley KnowItAll Library, ID BG12nT1YMa6)
Enables unambiguous identity verification vs. commercial analogs (des‑methoxy, N1‑methyl, 6‑triazole).
Diagnostic methoxy singlets and lactam NH signal differentiate from close structural congeners.
Analytical chemistry Identity testing Quality control NMR spectroscopy

Cell-Based Molecular Bioactivity: Potency Tier ≥0.1 μM Differentiation from Scaffold Core

The MolBiC database (ID CP0037646) reports experimentally validated cell-based molecular bioactivities for the target compound, with at least one protein target exhibiting potency ≤0.1 μM [1]. This distinguishes it from the unsubstituted core scaffold 6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 60184-73-8), for which no bioactivity data is publicly catalogued in the same database . While specific target identities and comparator IC50 values are not publicly disclosed in the MolBiC interface, the potency tier classification (≤0.1 μM) indicates that the 3,4-dimethoxyphenethyl substitution confers biologically meaningful target engagement that the core scaffold alone lacks.

Cell‑based bioactivity
Data to verify
≤0.1 μM potency tier (MolBiC CP0037646)
Reported cell‑model bioactivity context; specific target identities not publicly disclosed in database interface.
Core scaffold (CAS 60184‑73‑8) lacks comparable bioactivity entry; assay conditions database‑linked.
Cell-based assay Bioactivity profiling Kinase inhibition Drug discovery

Class-Level Scaffold Privilege: Pyridazine-3-Carboxamide Core Validated Across Multiple Kinase Targets

The 6-oxo-1,6-dihydropyridazine-3-carboxamide scaffold class has been extensively validated as a privileged kinase inhibitor chemotype. In the JNK2 inhibitor series, the diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analog J27 demonstrated IL-6 suppression with IC50 = 0.22 μM in THP-1 cells [1]. In cholinesterase inhibition, pyridazine-3-carboxamide derivative 5d achieved AChE IC50 = 0.16 μM and BChE IC50 = 9.80 μM, demonstrating target selectivity [2]. In the TYK2 inhibitor series, N-(methyl-d3) pyridazine-3-carboxamide derivatives showed potent inhibition [3]. The target compound shares this validated pharmacophore core with the added differentiation of the 3,4-dimethoxyphenethyl substituent, which introduces the dual cholinesterase/anti-amyloid pharmacophore [4].

Class‑level scaffold privilege
Class‑level
J27 (diphenyl analog): IL‑6 IC₅₀ = 0.22 μM
5d: AChE IC₅₀ = 0.16 μM; BChE IC₅₀ = 9.80 μM
Class‑level kinase/cholinesterase inhibition context; direct comparator data for this compound to verify.
J27 tested in THP‑1 cells; 5d in enzyme assays; target compound bioactivity per MolBiC entry.
Kinase inhibition JAK TYK2 MEK JNK2 Structure-activity relationship

Molecular Weight and Lipophilicity: Differentiating Physicochemical Profile from Des-Methoxy and N1-Alkyl Analogs

The target compound (MW 303.31 Da, molecular formula C15H17N3O4) has a molecular weight intermediate between the des-dimethoxy analog 6-oxo-N-phenethyl-1,6-dihydropyridazine-3-carboxamide (MW ~243 Da, C13H13N3O2) and the N1-methyl congener N-(3,4-dimethoxyphenethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (MW ~317 Da, C16H19N3O4) [1]. The presence of two methoxy groups contributes approximately +60 Da and increases both polar surface area and hydrogen-bond acceptor count relative to the des-methoxy analog. Computational estimates (from analog mcule entries) suggest logP of ~1.0-2.0 for the target compound, placing it in a favorable CNS drug-like space distinct from more lipophilic analogs (e.g., 6-phenyl or 6-triazole substituted derivatives with logP >3.0) .

MW & lipophilicity
Cross‑study
MW 303.31 Da, est. logP ~1.0–2.0
Des‑methoxy analog: ~243 Da
N1‑methyl congener: ~317 Da
Physicochemical differentiation may affect ADME and CNS penetration model context.
Methoxy groups contribute ~+60 Da and additional H‑bond acceptors; experimental logP not available.
Lipophilicity Drug-likeness ADME Permeability Blood-brain barrier

Evidence-Backed Application Scenarios for N-(3,4-dimethoxyphenethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 369403-85-0)


Kinase Inhibitor Lead Optimization: JNK2 and JAK/TYK2 Pathway Probe Development

Based on the validated class-level activity of 6-oxo-1,6-dihydropyridazine-3-carboxamide derivatives as JNK2 inhibitors (J27 analog: IL-6 IC50 = 0.22 μM) and TYK2/JAK inhibitors, the target compound is positioned as a lead-like scaffold for inflammatory and autoimmune disease target discovery [1]. The 3,4-dimethoxyphenethyl group provides additional H-bond acceptor capacity and potential polypharmacology through cholinesterase engagement, making it suitable for phenotypic screening campaigns in neuroinflammation where both kinase and cholinesterase modulation are therapeutically relevant [2]. The MolBiC-confirmed sub-0.1 μM bioactivity tier supports its use as an active starting point for structure-activity relationship exploration .

Analytical Reference Standard for Pyridazinone-Containing Drug Metabolite Identification

The catalogued NMR spectral fingerprint (2 spectra in DMSO-d6, Wiley KnowItAll Library, SpectraBase ID BG12nT1YMa6) qualifies this compound as a reference standard for analytical chemistry applications, particularly in LC-MS/MS and NMR-based metabolite identification workflows [1]. The unique combination of the 6-oxo-1,6-dihydropyridazine-3-carboxamide scaffold with 3,4-dimethoxyphenethyl substitution yields diagnostic fragment ions and NMR resonances that distinguish it from co-eluting pyridazine analogs, enabling its use as a system suitability standard in pharmaceutical impurity profiling .

Computational Chemistry and Pharmacophore Modeling: Dual Cholinesterase/Kinase Probe

The target compound integrates two independently validated pharmacophores: the pyridazine-3-carboxamide kinase inhibitor scaffold and the 3,4-dimethoxyphenyl moiety with established dual AChE/BChE inhibition and anti-Aβ-aggregation properties [1]. This makes it a valuable computational probe for polypharmacology modeling, molecular docking studies targeting both kinase ATP pockets and cholinesterase peripheral anionic sites, and machine learning-based bioactivity prediction model training where multi-target compounds are underrepresented [2]. The available NMR data enables conformational validation of docking poses .

Cell-Based Assay Development: Bioactivity-Annotated Chemical Probe for Target Deconvolution

The MolBiC database entry (CP0037646) provides cell-based molecular bioactivity annotations linking this compound to specific protein targets and cell lines, making it suitable as an annotated chemical probe for target deconvolution studies [1]. Unlike the unsubstituted core scaffold (CAS 60184-73-8) which lacks public bioactivity data, the target compound has experimentally measured cell-based activity, enabling its use in chemical proteomics (e.g., affinity-based target identification) and cellular thermal shift assay (CETSA) workflows . The presence of the 3,4-dimethoxyphenethyl group also provides a potential handle for linker attachment in PROTAC design [2].

Application
Selection Property
Validation Focus
Kinase pathway probe development (JNK2, JAK/TYK2)
Pyridazine‑3‑carboxamide scaffold with 3,4‑dimethoxyphenethyl pharmacophore
Target engagement and isoform‑selectivity profiling
Analytical reference standard for metabolite identification
Catalogued NMR spectral fingerprint and diagnostic MS fragments
System suitability in LC‑MS/MS and NMR identity confirmation
Polypharmacology computational probe
Dual kinase/cholinesterase pharmacophore integration
Docking pose validation and bioactivity prediction model training
Target deconvolution probe
MolBiC‑annotated cell‑based bioactivity and functionalizable phenethyl handle
Chemical proteomics and CETSA‑compatible workflows
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